molecular formula C14H8Br2F3N3O4 B3147932 N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline CAS No. 63333-33-5

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

Cat. No.: B3147932
CAS No.: 63333-33-5
M. Wt: 499.03 g/mol
InChI Key: VHPTYDIRFNMYKI-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, including nitration, bromination, and methylation reactions. The process begins with the nitration of aniline derivatives, followed by bromination to introduce bromine atoms at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups yields amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or disrupt cellular processes. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups enhances its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2F3N3O4/c1-20(11-3-2-7(15)4-10(11)16)13-9(14(17,18)19)5-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPTYDIRFNMYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073584
Record name N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-33-5
Record name Benzenamine, N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
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N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
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N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
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N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Reactant of Route 6
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N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

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